3-(methoxymethyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
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Overview
Description
3-(Methoxymethyl)piperidin-4-ol hydrochloride, a mixture of diastereomers, is a versatile chemical compound with significant applications in scientific research, particularly in organic synthesis and drug development. This compound is characterized by its unique structural features, which include a piperidine ring with a methoxymethyl group at the 3-position and a hydroxyl group at the 4-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethyl)piperidin-4-ol hydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of amino alcohols.
Introduction of Methoxymethyl Group: The methoxymethyl group is introduced via a methylation reaction, often using formaldehyde and a suitable methylating agent.
Hydroxylation: The hydroxyl group at the 4-position is introduced through hydroxylation reactions, which can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of 3-(methoxymethyl)piperidin-4-ol hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, tosylates, and mesylates.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidines.
Scientific Research Applications
3-(Methoxymethyl)piperidin-4-ol hydrochloride is widely used in scientific research due to its unique properties and versatility. Its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Applied in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-(methoxymethyl)piperidin-4-ol hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact mechanism can vary based on the compound's structure and the biological system it is interacting with.
Comparison with Similar Compounds
3-(Methoxymethyl)piperidin-4-ol hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
Piperidine derivatives: Other piperidine derivatives with different substituents at various positions on the ring.
Methoxymethyl compounds: Compounds containing methoxymethyl groups in different chemical environments.
Hydroxyl-containing compounds: Other compounds with hydroxyl groups in different positions or on different rings.
These compounds may have similar applications but differ in their reactivity and biological activity due to variations in their chemical structures.
Properties
IUPAC Name |
3-(methoxymethyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-5-6-4-8-3-2-7(6)9;/h6-9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDMACWIMUJMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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